molecular formula C18H21N3O2 B2559542 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 933238-37-0

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2559542
CAS No.: 933238-37-0
M. Wt: 311.385
InChI Key: DGAFJAKGFARZJN-UHFFFAOYSA-N
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Description

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetylation: The acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution with o-Tolyl Group: The final step involves the substitution reaction where the o-tolyl group is attached to the acetamide moiety using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-7-8-16-14(9-12)10-18(23)21(20-16)11-17(22)19-15-6-4-3-5-13(15)2/h3-6,10,12H,7-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFJAKGFARZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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